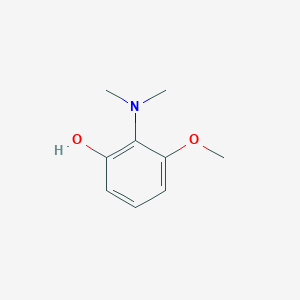

2-(Dimethylamino)-3-methoxyphenol

Description

2-(Dimethylamino)-3-methoxyphenol is an aromatic compound featuring a phenol backbone substituted with a methoxy group at position 3 and a dimethylamino group at position 2. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The dimethylamino group enhances solubility in polar solvents and may influence intermolecular interactions, while the methoxy group contributes to steric hindrance and electronic effects on the aromatic ring .

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-(dimethylamino)-3-methoxyphenol |

InChI |

InChI=1S/C9H13NO2/c1-10(2)9-7(11)5-4-6-8(9)12-3/h4-6,11H,1-3H3 |

InChI Key |

NCGRPHWZVRCBED-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC=C1OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-methoxyphenol typically involves the reaction of 3-methoxyphenol with dimethylamine under specific conditions. One common method is the nucleophilic substitution reaction, where 3-methoxyphenol is treated with dimethylamine in the presence of a catalyst such as sodium or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Amines or alcohols.

Substitution: Various substituted phenolic derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-3-methoxyphenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-methoxyphenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenylimino Derivatives of 3-Methoxyphenol

Compounds such as (E)-2-((3-fluorophenylimino)methyl)-3-methoxyphenol and (E)-2-((2-fluorophenylimino)methyl)-3-methoxyphenol share the 3-methoxyphenol core but replace the dimethylamino group with fluorophenylimino substituents . Key differences include:

- Electronic Effects: The fluorophenylimino group introduces strong electron-withdrawing properties, reducing electron density on the aromatic ring compared to the electron-donating dimethylamino group.

- Crystal Packing: Hirshfeld surface analysis of these derivatives reveals distinct hydrogen-bonding patterns due to fluorine’s electronegativity, whereas 2-(Dimethylamino)-3-methoxyphenol exhibits weaker intermolecular interactions dominated by N–H and O–H bonds .

Ethyl 4-(Dimethylamino) Benzoate and 2-(Dimethylamino) Ethyl Methacrylate

These compounds, studied in resin chemistry, highlight the impact of substituent positioning:

- Reactivity: Ethyl 4-(dimethylamino) benzoate achieves a higher degree of conversion (DC) in resin polymerization (72%) compared to 2-(dimethylamino) ethyl methacrylate (DC: 58%) due to better electron donation from the para-substituted dimethylamino group .

- Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate exhibit superior flexural strength (120 MPa) versus those with 2-(dimethylamino) ethyl methacrylate (85 MPa), attributed to optimized amine/co-initiator ratios .

| Property | Ethyl 4-(Dimethylamino) Benzoate | 2-(Dimethylamino) Ethyl Methacrylate |

|---|---|---|

| Degree of Conversion (%) | 72 | 58 |

| Flexural Strength (MPa) | 120 | 85 |

| Optimal CQ/Amine Ratio | 1:1 | 1:2 |

Droloxifene and Related Pharmaceuticals

Droloxifene, a selective estrogen receptor modulator, contains a 2-(dimethylamino)ethoxy side chain attached to a phenol ring. Unlike this compound, its dimethylamino group is part of an ethoxy linker, enhancing bioavailability and receptor binding affinity .

- Metabolic Stability: The ethoxy spacer in droloxifene reduces first-pass metabolism compared to free phenolic hydroxyl groups in this compound .

- Toxicity Profile: Droloxifene’s complex structure correlates with a higher risk of hepatotoxicity, whereas simpler dimethylamino-phenol derivatives show lower metabolic liabilities .

2-(Dimethylamino) Ethanethiol

This thiol-containing analog replaces the phenol ring with a thiol group. Key contrasts include:

- Chemical Reactivity: The thiol group participates in disulfide bond formation, enabling applications in polymer crosslinking, unlike the phenolic hydroxyl group in this compound .

- Toxicity: Thiol derivatives exhibit higher acute toxicity (LD₅₀: 150 mg/kg in rats) compared to phenolic analogs (LD₅₀: 450 mg/kg) due to reactive sulfur intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.